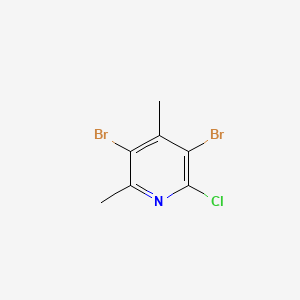

3,5-Dibromo-2-chloro-4,6-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2ClN |

|---|---|

Molecular Weight |

299.39 g/mol |

IUPAC Name |

3,5-dibromo-2-chloro-4,6-dimethylpyridine |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 |

InChI Key |

BKMOCGVAJFPIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)Cl)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-chloro-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, CAS 915946-47-3, a polysubstituted pyridine derivative with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its physicochemical properties, potential synthetic routes, predicted reactivity, and prospective applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique structural features of this molecule for the design and synthesis of novel chemical entities.

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3][4][5] Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological relevance.[3] In the realm of drug discovery, the pyridine motif is frequently incorporated to enhance pharmacological activity, improve metabolic stability, and modulate physicochemical properties.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its electronic and steric characteristics, thereby influencing its reactivity and interaction with biological targets.

This compound presents a particularly interesting substitution pattern. The presence of three halogen atoms (two bromine and one chlorine) offers multiple reactive handles for further functionalization, while the two methyl groups can influence the molecule's conformation and solubility. The specific arrangement of these substituents is expected to impart a unique reactivity profile, making it a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 915946-47-3 | BLDpharm[3] |

| Molecular Formula | C₇H₆Br₂ClN | BLDpharm[3] |

| Molecular Weight | 299.39 g/mol | BLDpharm[3] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar polyhalogenated pyridines |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water | Inferred from structural characteristics |

Synthesis and Characterization

A specific, documented synthesis for this compound has not been identified in the surveyed literature. However, a plausible synthetic strategy can be proposed based on established methods for the synthesis of substituted pyridines.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would likely involve a multi-step sequence starting from a more readily available precursor, such as 2,4,6-collidine (2,4,6-trimethylpyridine).

Figure 1. A proposed synthetic pathway for this compound.

Step-by-Step Methodology (Hypothetical):

-

Bromination of 2,4,6-Collidine: 2,4,6-Collidine could be subjected to electrophilic bromination to introduce bromine atoms at the 3 and 5 positions. Reagents such as bromine (Br₂) in the presence of a Lewis acid or N-bromosuccinimide (NBS) could be employed. The electron-donating methyl groups would activate the ring towards electrophilic substitution.

-

Chlorination of 3,5-Dibromo-2,4,6-collidine: The resulting 3,5-dibromo-2,4,6-collidine could then be selectively chlorinated at the 2-position. This step would likely require more forcing conditions due to the deactivating effect of the bromine atoms. A possible reagent for this transformation is N-chlorosuccinimide (NCS).

Causality Behind Experimental Choices:

-

The choice of 2,4,6-collidine as a starting material is based on its commercial availability and the directing effects of the methyl groups for electrophilic substitution.

-

The sequential halogenation approach allows for controlled introduction of the different halogen atoms. Bromination is typically performed before chlorination as bromine is a less powerful deactivator of the aromatic ring.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following characterization data is predicted based on the analysis of structurally similar compounds and the use of NMR prediction software.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show two singlets corresponding to the two non-equivalent methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.5-2.7 | Singlet | C4-CH₃ |

| ~2.7-2.9 | Singlet | C6-CH₃ |

The downfield shift of the methyl protons compared to unsubstituted collidine is anticipated due to the electron-withdrawing effects of the halogen substituents. The C6-methyl group is expected to be slightly more downfield due to the adjacent chloro and bromo substituents.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show seven distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C2 |

| ~115-120 | C3 |

| ~145-150 | C4 |

| ~120-125 | C5 |

| ~155-160 | C6 |

| ~20-25 | C4-CH₃ |

| ~25-30 | C6-CH₃ |

3.2.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed as a cluster of peaks. The fragmentation pattern would likely involve the loss of methyl radicals, halogen atoms, and potentially the elimination of HCl or HBr.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the three halogen atoms, each offering a potential site for modification.

Figure 2. Potential reactivity sites and applications of this compound.

Reactivity at Halogenated Positions

-

Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are prime candidates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. The chlorine atom at the 2-position is generally less reactive in these transformations, potentially allowing for selective functionalization at the C-Br positions.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 2-position could be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.

Potential Applications in Drug Discovery and Agrochemicals

The ability to selectively functionalize the pyridine ring at multiple positions makes this compound a highly attractive building block for the synthesis of compound libraries for high-throughput screening. The introduction of diverse functionalities could lead to the discovery of novel compounds with a range of biological activities, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.

-

Antiviral and Antibacterial Agents: The pyridine scaffold is present in numerous antimicrobial drugs.[6]

-

Agrochemicals: Substituted pyridines are widely used as herbicides, insecticides, and fungicides.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, building block in synthetic chemistry. Its polyhalogenated and substituted pyridine core offers a wealth of opportunities for the creation of diverse and complex molecules. While direct experimental data remains scarce, this guide provides a solid foundation for researchers to begin exploring the potential of this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted and could lead to significant advancements in medicinal chemistry and materials science.

References

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Journal of Medicinal Chemistry.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry.

- This compound 915946-47-3 wiki. (n.d.). Guidechem.

- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline deriv

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). Molecules.

- Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). Iraqi Journal of Science.

- Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (2015). Journal of the American Society for Mass Spectrometry.

- The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. (1969). Journal of the Chemical Society B: Physical Organic.

- Mass Spectrometry Fragment

- BSc Chemistry - e-PG Pathshala. (n.d.).

- 915946-47-3|this compound. (n.d.). BLDpharm.

- 915946-47-3(this compound). (n.d.). ChemicalBook.

- 3,5-dibromo-4-chloro-2,6-dimethyl-pyridine. (n.d.). Sigma-Aldrich.

- bis(2,4,6-trimethylpyridine) bromine(i)

- Unexpected behaviour in derivatives of Barluenga's reagent, Hal(Coll)2X (Coll = 2,4,6-trimethyl pyridine, collidine; Hal = I, Br; X = PF6, ClO4 & BF4). (2016).

- Scheme 4: Preparation of unsymmetrical 3,5-diaryl-4-chloro-2,6-... (n.d.).

- 2,4,6-Trimethylpyridine. (n.d.). PubChem.

- 2,4,6-Trimethylpyridine. (n.d.). Wikipedia.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- NMR Predictor - Document

- How to Predict NMR in ChemDraw. (2023). YouTube.

- Simulate and predict NMR spectra. (n.d.). nmrdb.org.

- Unlocking the Potential of Pyridine: A Vers

- Pyridines deep dive: Applications and side effects | Blog. (n.d.). Chempanda.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.

- Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Compar

Sources

- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 2. Structural and spectroscopic study of the Br2...3-Br-pyridine complex by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 915946-47-3|this compound|BLD Pharm [bldpharm.com]

- 4. 915946-47-3 CAS Manufactory [chemicalbook.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. chempanda.com [chempanda.com]

Technical Deep Dive: Structure-Activity Relationship (SAR) of Polysubstituted Halogenated Pyridines

Executive Summary

The pyridine ring serves as a privileged scaffold in both agrochemical and pharmaceutical discovery, owing to its ability to modulate physicochemical properties (logP, pKa) and engage in specific hydrogen bonding networks.[1] However, the true utility of this heterocycle is unlocked through polysubstitution with halogens . The interplay between the electron-deficient pyridine core and the variable electronic effects of Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) creates a tunable "electronic landscape" that dictates both biological efficacy and synthetic accessibility.

This guide analyzes the critical SAR determinants of these systems, focusing on the evolution of auxinic herbicides (Picloram/Clopyralid) and modern kinase inhibitors. It further details the "Halogen Dance" reaction—a requisite technique for accessing thermodynamically stable but kinetically difficult substitution patterns.[2]

The Electronic Landscape: Halogen-Pyridine Synergies[2]

The pyridine nitrogen renders the ring electron-deficient (

-

Fluorine (The Metabolic Shield): With the highest electronegativity (3.98) and smallest van der Waals radius (1.47 Å), fluorine mimics hydrogen sterically but alters bio-distribution. It blocks metabolic oxidation (P450 metabolism) at labile sites without imposing significant steric penalties.

-

Chlorine (The Lipophilic Anchor): Chlorine provides a balance of lipophilicity (

) and steric bulk, often filling hydrophobic pockets in receptors (e.g., TIR1/AFB5 auxin receptors). -

Bromine/Iodine (The Synthetic Handles): While less common in final drugs due to molecular weight, they are critical intermediates for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and metal-halogen exchange.

Diagram 1: Electronic Reactivity Flow

The following decision tree illustrates the regioselectivity rules governing

Caption: Decision logic for functionalizing halogenated pyridines via

Synthetic Mastery: Accessing the Scaffold

The Halogen Dance (HD) Reaction

Standard electrophilic halogenation of pyridine is difficult, often requiring harsh conditions that yield mixtures. The Halogen Dance reaction is a powerful alternative, utilizing the reversibility of lithiation to migrate halogens to thermodynamically favored positions (often flanking the nitrogen or other stabilizing groups).

Mechanism

The reaction proceeds via a "co-catalytic" mechanism where a lithiated species acts as a shuttle.[2]

-

Kinetic Lithiation: Removal of the most acidic proton (usually ortho to a halogen).

-

Isomerization: The halogen migrates to the lithiated position, generating a more stable carbanion.

-

Trapping: The final carbanion is quenched with an electrophile.

Experimental Protocol: Halogen Dance on 2-Bromopyridine Derivatives

This protocol is adapted for the synthesis of polysubstituted intermediates, such as 3-bromo-4-iodopyridine derivatives.[2]

Reagents:

-

Substrate: 2-Bromo-3-substituted pyridine (1.0 equiv)[2]

-

Base: Lithium Diisopropylamide (LDA) (1.2 equiv)

-

Solvent: Anhydrous THF

-

Quench: Electrophile (e.g.,

, DMF, or

Step-by-Step Workflow:

-

Preparation of LDA: To a flame-dried flask under

, add anhydrous THF and diisopropylamine (1.3 equiv). Cool to -78°C. Add -

Lithiation: Add the pyridine substrate (dissolved in minimal THF) dropwise to the LDA solution at -78°C. Critical: Maintain temperature below -70°C to prevent decomposition.[2]

-

The "Dance": Stir for 30–60 minutes. In specific substrates (e.g., 2,5-dibromopyridine), the lithiated species will rearrange to the thermodynamically more stable position (often placing the Li between two halogens or adjacent to the ring nitrogen).

-

Quenching: Add the electrophile (e.g., solution of Iodine in THF) rapidly.

-

Workup: Allow to warm to room temperature. Quench with saturated

.[2][3] Extract with EtOAc, wash with brine, dry over

Diagram 2: The Halogen Dance Mechanism

Caption: Mechanistic pathway of the Halogen Dance reaction, shifting reactivity from C3 to C4.

SAR Case Studies: Agrochemicals & Pharma[1][5][6]

Agrochemicals: The Picolinic Acid Auxins

The class of "synthetic auxins" (pyridine-2-carboxylic acids) demonstrates the profound impact of halogen placement on biological activity and environmental half-life.[2] These molecules mimic Indole-3-acetic acid (IAA) but bind to the AFB5 receptor with higher affinity than TIR1.[2]

Table 1: SAR Evolution of Picolinic Acid Herbicides

| Compound | Structure Pattern | Key Substituents | Activity Spectrum | Environmental Note |

| Picloram | 3,5,6-Trichloro | 4- | Broadleaf weeds, woody plants | High soil persistence ( |

| Clopyralid | 3,6-Dichloro | 3,6- | Thistles, clover (narrower) | Lower persistence; selective in cereals. |

| Aminopyralid | 3,6-Dichloro | 4- | Broad spectrum (similar to Picloram) | Improved environmental profile; lower use rates. |

SAR Analysis:

-

The 4-Amino Group: Essential for high-affinity binding to the auxin receptor pocket.[2] Picloram and Aminopyralid possess this and are significantly more potent on a molar basis than Clopyralid.[2]

-

The 6-Position: Substitution at C6 (Cl or Aryl) protects the picolinic acid moiety from metabolic decarboxylation.[2] In newer generation herbicides like Florpyrauxifen-benzyl , the C6-Cl is replaced by an aryl group, drastically altering the weed control spectrum and reducing volatility.

-

The 5-Position: Removal of the chlorine at C5 (transitioning from Picloram to Aminopyralid) reduces lipophilicity slightly and accelerates microbial degradation, solving the "carryover" issue of Picloram while maintaining efficacy.

Pharmaceuticals: Fluorine as a Bioisostere

In medicinal chemistry, halogenated pyridines are often used to fine-tune metabolic stability.

-

Case Study (Kinase Inhibitors): Replacing a C-H bond with C-F on a pyridine ring typically increases metabolic stability against oxidation.

-

Reactivity: A 2-fluoro-pyridine is significantly more reactive toward

References

-

Mechanism of the Halogen Dance: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007.[2]

-

Picloram Synthesis & SAR: "Picloram and Clopyralid Synthesis Analysis." Scribd Technical Docs.

-

Halogenated Pyridine Reactivity: "SNAr Reaction of Polyhalogenated Heterocycles." WuXi AppTec QM Magic Class.

-

Fluorine in Medicinal Chemistry: "The Role of Small Molecules Containing Fluorine Atoms in Medicine." PMC.[2]

-

Aminopyralid Development: "Aminopyralid and clopyralid compounding aqueous agent."[2] Google Patents CN105230626A.[2]

-

General Halogen Dance Protocol: "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." BenchChem Protocols.

Sources

3,5-Dibromo-2-chloro-4,6-dimethylpyridine chemical safety data sheet (SDS)

An In-Depth Technical Guide to the Chemical Safety of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel halogenated pyridines such as this compound represent key building blocks. Their utility, however, is intrinsically linked to a comprehensive understanding of their chemical safety profile. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a culture of proactive safety. The protocols and insights herein are synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk assessment and management in the laboratory. As a senior application scientist, my objective is not just to present data, but to explain the causality behind each safety recommendation, ensuring every procedure is a self-validating system of protection.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. This compound is a substituted pyridine ring, a heterocyclic aromatic compound. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related structures like 3,5-Dibromo-4-chloro-2,6-dimethylpyridine.[1]

| Property | Data (for 3,5-Dibromo-4-chloro-2,6-dimethylpyridine) | Source |

| IUPAC Name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | PubChem[1] |

| Molecular Formula | C₇H₆Br₂ClN | PubChem[1] |

| Molecular Weight | 299.39 g/mol | PubChem[1] |

| CAS Number | 633318-46-4 | PubChem[1] |

| Appearance | Likely a solid at room temperature (inferred from similar compounds) | General Knowledge |

| Stability | Stable under normal storage conditions.[2] | Fisher Scientific[2] |

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogues are classified as hazardous.[1][3][4] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5] |

Toxicological Insights:

-

Oral Toxicity (H301/H302): The presence of multiple halogen atoms (bromine and chlorine) on the pyridine ring significantly increases the molecule's reactivity and biological activity. If ingested, the compound can interfere with essential metabolic pathways, leading to systemic toxicity. Symptoms may include nausea, vomiting, and abdominal pain.[6]

-

Skin and Eye Irritation (H315, H319): As a halogenated organic compound, it can act as an irritant upon contact with skin and eyes.[7] The molecule can disrupt the lipid bilayers of cell membranes, leading to inflammation, redness, and pain.[5] Prolonged skin contact may lead to dermatitis.[8]

-

Respiratory Irritation (H335): Inhalation of dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, causing coughing, wheezing, and shortness of breath.[6][7] This is a common characteristic of reactive, halogenated aromatic compounds.

Protocols for Safe Handling and Storage

A systematic approach to handling and storage is paramount to mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through robust engineering controls, supplemented by appropriate PPE.

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

-

Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2][9]

Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of this compound.

Recommended Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][3]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][4]

-

Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[2][3]

-

Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Store in a tightly closed, original container.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Emergency First Aid Response Flow

Caption: First aid response logic for various exposure routes.

Step-by-Step First Aid Protocols:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3][5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[2][3]

Accidental Release and Fire-Fighting Measures

Spill Containment and Cleanup

In the event of a spill, follow these procedures methodically:

-

Evacuate: Evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear the appropriate PPE, including respiratory protection if necessary.

-

Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to contain the spill.[6]

-

Cleanup: Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[11]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[5]

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[4][6]

-

Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4]

-

Protective Equipment for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[4][6]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Chemical Waste: Collect waste material in a designated, properly labeled, and sealed container.[9]

-

Professional Disposal: Do not dispose of down the drain. Arrange for disposal through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[5][11]

References

-

PubChem. (n.d.). 3,5-Dibromo-4-chloro-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Cynor Laboratories. (n.d.). 2-Hydroxy-3,5-dibromo Pyridine (13472-81-6). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure. Retrieved from [Link]

-

GOV.UK. (2015, October 15). Incident management: pyridine. Retrieved from [Link]

Sources

- 1. 3,5-Dibromo-4-chloro-2,6-dimethylpyridine | C7H6Br2ClN | CID 3589112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.de [fishersci.de]

- 3. angenechemical.com [angenechemical.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Strategic Application of 2-Chloro-3,5-dibromopyridine in Modern Drug Discovery

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Within this class, halo-substituted pyridines serve as exceptionally versatile building blocks for constructing complex molecular architectures. This guide provides an in-depth technical analysis of 2-chloro-3,5-dibromopyridine, a strategically halogenated intermediate whose unique reactivity profile empowers researchers to develop novel therapeutics. We will explore the scaffold's inherent chemical logic, detail robust synthetic methodologies for its derivatization, and present case studies illustrating its successful application in the discovery of potent agents for oncology, infectious diseases, and beyond. This document is intended for drug discovery professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation pharmaceuticals.

The 2-Chloro-3,5-dibromopyridine Scaffold: A Profile in Reactivity

The power of 2-chloro-3,5-dibromopyridine (CAS: 40360-47-2) as a synthetic intermediate lies in the differential reactivity of its three halogen atoms.[3] This strategic arrangement provides chemists with a toolkit for sequential, site-selective modifications, enabling the precise construction of complex, multi-substituted pyridine derivatives.

-

C2-Chlorine: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of amine, oxygen, or sulfur nucleophiles, which are often critical for establishing key interactions with biological targets, such as the hinge region of protein kinases.

-

C3 and C5-Bromine: The bromine atoms are primarily utilized for transition-metal-catalyzed cross-coupling reactions. Their electronic environment makes them ideal substrates for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other similar transformations. This facilitates the introduction of a wide diversity of aryl, heteroaryl, and alkyl groups, which are essential for modulating potency, selectivity, and pharmacokinetic properties.[4]

This predictable reactivity allows for a modular approach to library synthesis and lead optimization, making it a highly valued building block in modern medicinal chemistry.[3][5]

Caption: Reactivity profile of the 2-chloro-3,5-dibromopyridine scaffold.

Core Synthetic Methodologies and Protocols

The true utility of the scaffold is realized through its derivatization. Below are representative, field-proven protocols for key transformations that form the basis of library synthesis and lead optimization campaigns.

Sequential Suzuki-Miyaura Cross-Coupling

A common strategy involves the sequential displacement of the bromine atoms to introduce different aryl or heteroaryl moieties. This allows for the creation of unsymmetrical 3,5-disubstituted pyridines.[6]

Caption: General workflow for sequential derivatization.

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes the selective reaction at one of the bromine positions, a critical first step in a sequential coupling strategy.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-chloro-3-bromo-5-arylpyridine intermediate.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following cross-coupling reactions, the C2-chloro group can be displaced to install a final key functional group.

Experimental Protocol: Amination of a 2-Chloropyridine Derivative

-

Reactor Setup: In a sealed tube, combine the 2-chloro-3,5-diarylpyridine substrate (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Solvent and Base Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. Add a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent like dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 2-amino-3,5-diarylpyridine.

Therapeutic Applications & Bioactivity

Derivatives of 2-chloro-3,5-dibromopyridine have demonstrated significant potential across multiple therapeutic areas. The scaffold's ability to present substituents in a defined three-dimensional space makes it ideal for targeting specific binding pockets in proteins.

Anticancer Agents: Kinase Inhibitors

Protein kinases are a major class of oncology targets, and substituted pyridines are a common core for kinase inhibitors.[7][8][9] The 2,3,5-trisubstituted pyridine motif is particularly effective. The 2-amino group often acts as a hydrogen bond donor, forming a critical interaction with the "hinge" region of the kinase ATP-binding site, while the C3 and C5 substituents project into selectivity pockets.[10]

A notable example is the development of selective AKT inhibitors based on a 2,3,5-trisubstituted pyridine core.[10] These compounds have shown efficacy in inhibiting GSK3β phosphorylation in tumor xenograft models, demonstrating in vivo target engagement.

Table 1: Representative Kinase Inhibition Data for Pyridine-based Scaffolds

| Scaffold Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2,3,5-Trisubstituted Pyridines | AKT | Varies with substitution | [10] |

| Pyrazolo[3,4-d]pyrimidines | BTK, cMET, CDK | 0.5 - 50 nM | [8][9] |

| 3,5-Diaryl-2-aminopyridines | Various | Target-dependent | |

Note: Data for related pyridine scaffolds are shown to illustrate the potential of the class. Specific data for direct 2-chloro-3,5-dibromopyridine derivatives are often found in proprietary drug discovery programs.

Antimalarial Agents

The emergence of drug-resistant malaria necessitates the development of new therapeutics. Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridines led to the discovery of a novel series of pyrazine analogues with potent oral antimalarial activity. The precursor 3,5-diaryl-2-aminopyridine scaffold, readily accessible from 2-chloro-3,5-dibromopyridine, showed impressive in vitro activity against multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum.

One lead compound from a related series was curative in a P. berghei mouse model at an oral dose of 4 x 10 mg/kg, highlighting the scaffold's potential for developing orally bioavailable antimalarials.

Table 2: Antiplasmodial Activity of Diaryl-heterocycle Analogues

| Compound Series | P. falciparum K1 IC₅₀ (nM) | P. falciparum NF54 IC₅₀ (nM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-2-aminopyrazines | 6 - 94 | 6 - 94 | Pyrazine Core |

| Lead Compound 4 | 8.4 | 10 | Optimized Diarylaniline | |

Antimicrobial Agents

Pyridine derivatives are known to possess a broad range of antimicrobial activities.[2] The 2-amino-5-bromopyridine substructure, a direct synthetic relative of our core scaffold, has been identified as a promising starting point for developing inhibitors of aminoglycoside phosphotransferases (APHs).[11] These bacterial kinases are a key mechanism of resistance to aminoglycoside antibiotics. Inhibiting these kinases could potentially restore the efficacy of existing antibiotics, offering a powerful strategy to combat antimicrobial resistance.[11]

Structure-Activity Relationship (SAR) Framework

Systematic modification of the 2-chloro-3,5-dibromopyridine scaffold has yielded key insights into the structural requirements for biological activity.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine

The following technical guide details the physicochemical characterization and experimental utility of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine .

Executive Summary

This guide provides a definitive technical analysis of This compound (CAS: 915946-47-3), a highly functionalized pyridine scaffold used in drug discovery and agrochemical synthesis.

Researchers utilizing this compound for structure-activity relationship (SAR) studies must account for its distinct halogenation pattern. Unlike its isomer 3,5-dibromo-4-chloro-2,6-dimethylpyridine, this molecule possesses a reactive 2-chloro position adjacent to the ring nitrogen, significantly altering its electrophilicity and lipophilicity profile.

Key Physicochemical Metrics:

-

Monoisotopic Mass: 296.8556 Da[3]

-

Predicted LogP (XLogP3): 3.7 ± 0.3

-

Lipinski Status: Compliant (MW < 500, LogP < 5)

Physicochemical Characterization

Molecular Weight & Isotopic Distribution

For mass spectrometry (MS) validation, relying solely on the average molecular weight (299.39 g/mol ) is insufficient due to the unique isotopic signatures of Bromine and Chlorine.

-

Formula: C

H -

Elemental Composition:

-

Bromine (Br): Two atoms. Natural abundance is ~50:50 (

Br/ -

Chlorine (Cl): One atom. Natural abundance is ~3:1 (

Cl/

-

Critical MS Fingerprint: The presence of two bromine atoms creates a distinct 1:2:1 triplet pattern in the mass spectrum, which is further split by the chlorine atom. When identifying this compound via LC-MS, look for the following ion clusters rather than a single peak.

| Isotope Combination | Mass (Da) | Approx.[3][5][6] Relative Intensity |

| 296.86 | 51% (Base Peak) | |

| 298.85 | 100% | |

| 300.85 | 49% | |

| Note: |

LogP and Lipophilicity

The partition coefficient (LogP) is a critical determinant of this molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

-

Consensus LogP: 3.7

-

Physiological Implications:

-

Permeability: A LogP of 3.7 indicates high permeability across lipid bilayers.

-

Solubility: The compound is predicted to have low aqueous solubility (< 0.1 mg/mL) but high solubility in organic solvents (DMSO, DCM, Methanol).

-

Non-Specific Binding: High lipophilicity suggests potential for high plasma protein binding and non-specific binding to plasticware during assays.

-

Mechanistic Insight:

The 4,6-dimethyl groups provide steric bulk that shields the pyridine nitrogen, while the halogens increase hydrophobicity. The 2-chloro substituent decreases the pKa of the pyridine nitrogen, rendering the molecule neutral at physiological pH (7.4), which maximizes passive transport (LogD

Experimental Protocols

Protocol A: HPLC-Based LogP Determination (OECD 117)

Direct shake-flask methods are often inaccurate for highly lipophilic compounds due to emulsion formation. RP-HPLC is the industry standard for rapid estimation.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 mm x 4.6 mm).

-

Mobile Phase: Methanol/Water (75:25) buffered to pH 7.4.

-

Reference Standards: Toluene (LogP 2.7), Naphthalene (3.6), Phenanthrene (4.5).

Methodology:

-

Calibration: Inject the reference standards to establish a calibration curve correlating Retention Factor (

) with known LogP values.-

Calculation:

(where

-

-

Sample Injection: Inject 10 µL of this compound (dissolved in MeOH).

-

Data Interpolation: Calculate the

of the analyte and interpolate its LogP from the linear regression of the standards (

Validation Criteria:

-

The correlation coefficient (

) of the calibration curve must be > 0.98. -

Duplicate injections must have a retention time deviation of < 0.5%.

Protocol B: Structural Verification via 1H NMR

Distinguishing the 2-chloro-4,6-dimethyl isomer from the 4-chloro-2,6-dimethyl isomer.

Causality: The symmetry of the molecule dictates the NMR signals.

-

Target (2-Cl, 4,6-Me): Asymmetric substitution relative to the N-C4 axis. However, the methyl groups are at positions 4 and 6.

-

Correction: Let's re-evaluate symmetry.

-

Structure: Pyridine ring.[2][4][8][9] N(1), Cl(2), Br(3), Me(4), Br(5), Me(6).

-

This molecule is asymmetric .

-

Expected Signals: Two distinct methyl singlets (due to different electronic environments: one flanked by N/Br, the other by Br/Br? No, Pos 6 is flanked by N/Br, Pos 4 is flanked by Br/Br).

-

Result: You will see two distinct singlets for the methyl groups in the aliphatic region (~2.3 - 2.7 ppm).

-

-

Isomer (4-Cl, 2,6-Me): This molecule is symmetric (C2v point group).

-

Result: You would see one single singlet integrating for 6 protons.

-

Step-by-Step:

-

Dissolve ~5 mg in CDCl

. -

Acquire 1H NMR (400 MHz+).

-

Pass Criteria: Observation of two distinct methyl peaks confirms the asymmetric 2-chloro-4,6-dimethyl isomer. Observation of a single methyl peak indicates the symmetric impurity.

Visualizations

LogP Determination Workflow

This diagram illustrates the logical flow for determining lipophilicity using HPLC, ensuring data integrity through calibration.

Figure 1: HPLC-based LogP determination workflow utilizing capacity factor (k') calibration.

Reactivity & Scaffold Utility

Understanding the reactivity differences between the halogen positions is crucial for synthesis planning.

Figure 2: Orthogonal reactivity map highlighting the distinct synthetic utility of the Cl and Br substituents.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 915946-47-3, this compound. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP analysis).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-Dibromo-4-chloro-2,6-dimethylpyridine | C7H6Br2ClN | CID 3589112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3,5-dibromo-4-chloro-2,6-dimethylpyridine (C7H6Br2ClN) [pubchemlite.lcsb.uni.lu]

- 4. 3,5-DIBROMO-4-CHLORO-2,6-DIMETHYL-PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 2-chloro-3,5-dibromo-4-methylpyridine (C6H4Br2ClN) [pubchemlite.lcsb.uni.lu]

- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Highly Substituted Pyridine Building Blocks

Introduction: The Central Role of the Pyridine Scaffold in Modern Chemistry

The pyridine ring is a foundational structural motif in contemporary chemical and pharmaceutical sciences. As one of the most prevalent heterocyclic structures, it is a core component in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] An analysis of FDA-approved small-molecule drugs revealed that 59% contain a nitrogen heterocycle, with a significant portion of these featuring the pyridine core.[4] This prevalence is due to the pyridine's unique electronic properties, its ability to act as a hydrogen bond acceptor and a ligand for metal ions, and its capacity to serve as a versatile scaffold for presenting diverse functional groups in three-dimensional space.

However, the synthesis of highly substituted pyridines—those bearing multiple, distinct functional groups at specific positions—presents a significant challenge. Traditional methods often lack the required regioselectivity and functional group tolerance needed for modern drug discovery programs, which demand rapid access to diverse libraries of complex molecules.[1][2] This guide provides an in-depth exploration of the key modern synthetic pathways that enable the efficient and controlled construction of these critical building blocks. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of each major strategy, providing researchers with the necessary knowledge to select and implement the optimal route for their specific synthetic targets.

Two primary strategic approaches exist for accessing substituted pyridines: (1) the de novo construction of the pyridine ring from acyclic precursors, and (2) the functionalization of a pre-existing pyridine core.[5] This guide will cover the most powerful methods within both categories.

De Novo Ring Construction: Building Complexity from the Ground Up

Constructing the aromatic ring allows for the precise installation of substituents from the outset. While classic named reactions like the Hantzsch synthesis have historical importance, modern methodologies offer far greater scope and versatility.[1][2]

Cycloaddition Strategies: The Power of Convergent Synthesis

[4+2] Cycloaddition reactions, or hetero-Diels-Alder reactions, are exceptionally powerful for pyridine synthesis because they form multiple carbon-carbon bonds in a single, often stereocontrolled, step.[1][6][7] This approach involves reacting a diene component containing the nitrogen atom (an azadiene) with a dienophile (an alkene or alkyne).

A particularly effective modern variant involves the use of 2-azadienes. However, their synthesis has historically been a limiting factor. A recent breakthrough utilizes a catalytic, redox-neutral aza-Wittig reaction to generate 2-azadienes in situ, which then undergo a subsequent Diels-Alder reaction.[1][2] This multicomponent approach provides rapid access to diverse tri- and tetrasubstituted pyridines.[1][2]

Workflow for a Two-Pot, Three-Component Pyridine Synthesis via Aza-Wittig/Diels-Alder

Caption: Two-pot sequence for polysubstituted pyridine synthesis.

The Bohlmann-Rahtz Synthesis: A Versatile Two-Step Process

The Bohlmann-Rahtz synthesis is an efficient and highly adaptable method for producing 2,3,6-trisubstituted pyridines.[8][9] The process involves two distinct steps:

-

Condensation: An enamine reacts with an alkynone (an ethynyl ketone) via a Michael addition to form a key aminodiene intermediate.[9]

-

Cyclodehydration: The intermediate, upon heating, undergoes isomerization and a subsequent cyclization with the elimination of water to form the aromatic pyridine ring.[9][10]

A significant drawback of the original procedure was the high temperature required for the final cyclization step.[9] Modern improvements have demonstrated that this step can be effectively catalyzed by Brønsted acids (e.g., acetic acid), Lewis acids (e.g., Yb(OTf)₃, ZnBr₂), or solid-supported acids like Amberlyst 15.[8][9][11] This catalytic approach not only lowers the required reaction temperature but also enables a more efficient one-pot procedure, enhancing the overall utility of the method.[9][11]

Generalized Mechanism of the Bohlmann-Rahtz Pyridine Synthesis

Caption: Key steps in the Bohlmann-Rahtz synthesis.

Multicomponent Reactions (MCRs): Maximizing Molecular Complexity

Multicomponent reactions (MCRs), in which three or more starting materials combine in a single synthetic operation, are a cornerstone of modern medicinal and combinatorial chemistry.[12] They offer unparalleled efficiency, atom economy, and speed in generating libraries of structurally diverse molecules. Several MCRs are particularly well-suited for constructing highly substituted pyridine rings.

One prominent example is the Guareschi-Thorpe synthesis , which typically involves the condensation of a cyanoacetamide (or alkyl cyanoacetate), a 1,3-dicarbonyl compound, and an ammonia source.[13][14][15] Recent advancements have adapted this reaction to greener, aqueous conditions using ammonium carbonate as both the nitrogen source and a promoter, making it an environmentally benign and user-friendly protocol.[13][14][16]

Another powerful MCR strategy involves the one-pot reaction of an aldehyde, malononitrile, and a thiol in the presence of a base like triethylamine or a reusable catalyst like nanocrystalline magnesium oxide.[12] This approach provides straightforward access to 2-amino-3,5-dicyano-6-sulfanylpyridines, which are valuable pharmacophores.[12]

Functionalization of the Pyridine Core: Modifying the Scaffold

The alternative strategy involves starting with a simple, pre-formed pyridine ring and introducing substituents through carbon-hydrogen (C–H) bond functionalization. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials (e.g., halopyridines).

Transition-Metal-Catalyzed C–H Functionalization

Direct C–H functionalization has emerged as one of the most powerful tools in modern organic synthesis.[5][17][18] For an electron-deficient heterocycle like pyridine, transition-metal catalysis is essential to achieve high reactivity and regioselectivity.[5][17] These reactions enable the direct formation of C–C and C-heteroatom bonds at specific positions on the pyridine ring.

Key transformations include:

-

C–H Arylation: Palladium, rhodium, and iridium catalysts are widely used to couple pyridines with aryl halides or their equivalents.[18][19][20] The regioselectivity (C2, C3, or C4) can often be controlled by the choice of catalyst, ligand, or directing group.[5][17]

-

C–H Alkylation: Direct alkylation can be achieved using various transition metals, including nickel and rare-earth metals, which catalyze the addition of pyridine C–H bonds across olefins.[18]

-

C–H Annulation: Intramolecular or intermolecular C–H activation can be used to construct fused heterocyclic systems, rapidly building molecular complexity.[19][20]

The underlying mechanism often involves the coordination of the pyridine nitrogen to the metal center, which facilitates the activation of a nearby C–H bond, typically at the C2 position.[4][5][18]

General Catalytic Cycle for C2-Arylation of Pyridine

Caption: Palladium-catalyzed C-H arylation of pyridine.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends heavily on the target molecule's substitution pattern, the desired scale, and the availability of starting materials.

| Strategy | Key Advantages | Key Limitations | Best Suited For |

| Cycloaddition | High convergence, excellent for complex patterns, stereocontrol possible. | Substrate synthesis can be complex (e.g., azadienes).[1][2] | Rapid assembly of tetrasubstituted pyridines. |

| Bohlmann-Rahtz | High versatility, good for 2,3,6-trisubstitution, one-pot modifications.[9][11] | High temperatures may be needed without catalysis, limited to specific substitution patterns.[9] | Accessing 2,3,6-trisubstituted cores. |

| MCRs | Exceptional efficiency, high atom economy, ideal for library synthesis.[12] | Substitution patterns are dictated by the specific MCR; can be difficult to generalize. | High-throughput synthesis of diverse analogues. |

| C–H Functionalization | High atom economy, uses simple starting materials, modifies existing scaffolds.[5][18] | Regioselectivity can be challenging to control, may require directing groups.[5][17] | Late-stage functionalization and derivatization. |

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of a 2,4,6-Triarylpyridine (Hantzsch-type MCR)

This protocol is adapted from a procedure catalyzed by trifluoromethanesulfonimide (HNTf₂).

-

To a 10 mL round-bottom flask, add:

-

Benzaldehyde (1 mmol, 106 mg)

-

Acetophenone (2 mmol, 240 mg)

-

Ammonium acetate (1.5 mmol, 115 mg)

-

HNTf₂ (1 mol%, 2.8 mg)

-

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the reaction mixture to 80 °C in a pre-heated oil bath.

-

Stir vigorously for 50-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add 10 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2,4,6-triphenylpyridine.

Causality Behind Choices: The use of HNTf₂ as a Brønsted acid catalyst is critical as it activates the aldehyde's carbonyl group, facilitating the initial aldol condensation to form the chalcone intermediate. Ammonium acetate serves as the nitrogen source for the pyridine ring. The 80 °C temperature provides sufficient energy to overcome the activation barriers for the subsequent Michael addition and cyclization steps without causing degradation.

Protocol 2: Acid-Catalyzed One-Pot Bohlmann-Rahtz Pyridine Synthesis

This protocol is based on the improved methodology developed by Bagley et al.[9]

-

To a 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add:

-

β-Enaminone (e.g., 3-amino-1-phenylbut-2-en-1-one) (1.0 equiv)

-

Alkynone (e.g., 1-phenylprop-2-yn-1-one) (1.0 equiv)

-

Toluene (5 mL per mmol of enaminone)

-

-

Add a magnetic stir bar.

-

To the stirred solution, add glacial acetic acid (1 mL per mmol of enaminone). Alternatively, a Lewis acid catalyst like Yb(OTf)₃ (20 mol%) can be used in refluxing toluene.[9]

-

Heat the reaction mixture to 50 °C (for acetic acid) or to reflux (for Lewis acid catalysis).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and quench by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by flash column chromatography to afford the desired 2,3,6-trisubstituted pyridine.

Causality Behind Choices: The acid catalyst (Brønsted or Lewis) serves a dual purpose: it promotes the initial conjugate addition and, more importantly, facilitates the E/Z isomerization and subsequent cyclodehydration at a significantly lower temperature than the uncatalyzed thermal reaction.[9] This makes the process more energy-efficient and tolerant of more sensitive functional groups.

Conclusion and Future Outlook

The synthesis of highly substituted pyridines has evolved dramatically from classical condensation reactions to a sophisticated array of modern catalytic and multicomponent strategies. Cycloadditions and MCRs provide unparalleled efficiency for the de novo construction of complex pyridine cores, while transition-metal-catalyzed C–H functionalization offers an elegant and atom-economical route for the late-stage modification of existing scaffolds.

The continued development in this field will likely focus on several key areas:

-

Enantioselective Catalysis: Achieving enantiocontrol in both ring-forming and C–H functionalization reactions remains a significant challenge and a major goal, particularly for the synthesis of chiral pharmaceutical agents.[18]

-

Sustainable Methodologies: The use of earth-abundant metal catalysts, greener solvents, and energy-efficient processes (e.g., photoredox or electrocatalysis) will become increasingly important.

-

Biocatalysis: Harnessing enzymes for pyridine synthesis and functionalization offers the potential for unmatched selectivity under mild, aqueous conditions.

By mastering the principles and protocols outlined in this guide, researchers in drug development and materials science are well-equipped to design and execute efficient synthetic routes to the novel, highly functionalized pyridine building blocks that will drive future innovation.

References

-

Yamaguchi, J., Muto, K., & Itami, K. (2012). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synlett. [Link]

-

Yadav, A., et al. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06). [Link]

-

Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science, 13(38), 11336-11341. [Link]

-

Sinha, S., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 837-889. [Link]

-

An efficient protocol has been developed for the synthesis of pyridines and 1,4-dihydropyridines based on chemoselective multicomponent reactions. RSC Publishing. [Link]

-

Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC. [Link]

-

Neier, W. J., & Neier, R. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic & Biomolecular Chemistry, 12(39), 7636-7640. [Link]

-

Kumar, A., & Kumar, V. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(4), 2531-2559. [Link]

-

Mohammadi, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25953-25964. [Link]

-

Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085-1094. [Link]

-

Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]

-

Mohammadi, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

-

Mohammadi, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

Gallego, G. M., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8499-8507. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

-

Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

-

Kantam, M. L., et al. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 125(3), 639-646. [Link]

-

Guareschi-Reaktion. Wikipedia. [Link]

-

Guareschi-Thorpe synthesis of pyridine. YouTube. [Link]

-

Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]

-

Dangi, A., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5147-5165. [Link]

-

Sinha, S., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

-

Wang, D., et al. (2017). Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters, 19(9), 2334-2337. [Link]

-

Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2021). Jiao Research Group. [Link]

-

Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

-

Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

-

Semproni, M. J., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Newhouse, T., et al. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. [Link]

-

Synthesis of pyridines and related compounds. Organic Chemistry Portal. [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]

-

Brummond, K. M., & Chen, H. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 85(1), 554-563. [Link]

Sources

- 1. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. ijpsonline.com [ijpsonline.com]

- 4. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00187G [pubs.rsc.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 20. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

Sourcing 3,5-Dibromo-2-chloro-4,6-dimethylpyridine: A Technical Guide for Researchers

For chemists engaged in the intricate art of molecular design, particularly within the pharmaceutical and agrochemical sectors, the availability and quality of specialized building blocks are paramount. 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, a halogenated pyridine derivative, represents one such critical intermediate. Its unique substitution pattern offers a versatile scaffold for introducing further functionalities through various cross-coupling reactions, making it a valuable starting material in the synthesis of complex target molecules. This guide provides an in-depth overview of the commercial landscape for this compound, offering practical insights for researchers, scientists, and procurement specialists in drug development and discovery.

Introduction to this compound

This compound, identified by the CAS number 915946-47-3 , is a polysubstituted aromatic heterocycle. The strategic placement of two bromine atoms, a chlorine atom, and two methyl groups on the pyridine ring creates a molecule with distinct reactive sites. The bromine atoms are particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. The chlorine atom offers another potential handle for nucleophilic substitution or further coupling reactions, often exhibiting different reactivity compared to the bromines. This multi-functional nature makes it an attractive precursor in medicinal chemistry and materials science.

Commercial Availability & Supplier Overview

Procuring this compound for research purposes requires careful consideration of supplier reliability, product purity, available quantities, and the completeness of accompanying analytical data. While not as ubiquitous as common lab reagents, this compound is available from several specialized chemical suppliers. Below is a comparative table of potential vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Analytical Data Provided |

| Guidechem | This compound | 915946-47-3[1] | Varies by supplier | Varies by supplier | NMR, Computational Data[1] |

| Chemrio | 3,5-dibromo-2-chloro-6-methylpyridine* | Not specified | Not specified | Inquiry-based | Not specified |

Note: The listing from Chemrio appears to be for a closely related compound missing a methyl group, which may be a typographical error on their website. Researchers should exercise caution and confirm the structure and CAS number before purchasing.

It is crucial for researchers to distinguish the target compound from its isomer, 3,5-Dibromo-4-chloro-2,6-dimethylpyridine (CAS 633318-46-4) , which is more commonly listed by larger suppliers like Sigma-Aldrich[2]. While structurally similar, the different substitution pattern will lead to different reactivity and outcomes in a synthetic route.

Supplier Selection Workflow

The process of selecting a suitable supplier for a specialized chemical like this compound involves more than just comparing prices. The following workflow, presented as a DOT graph, outlines a logical sequence of steps to ensure the procurement of high-quality material suitable for your research needs.

Sources

Advanced Synthesis of Halogenated Methylpyridines: Critical Intermediates in Modern Agrochemicals

Executive Summary

Halogenated methylpyridines represent a cornerstone scaffold in the synthesis of fourth-generation agrochemicals.[1] Their structural versatility allows for the precise modulation of lipophilicity (

Structural Versatility and Strategic Importance

The pyridine ring, particularly when substituted with methyl and halogen groups, offers a unique bioisosteric profile.[2] The introduction of chlorine or fluorine atoms onto the methylpyridine core alters the electron density of the ring, enhancing binding affinity to target enzymes (e.g., nicotinic acetylcholine receptors) while retarding oxidative metabolism in the target pest.

Key Intermediate Classes

| Intermediate | Structure | Primary Application | Target Agrochemicals |

| CCMP | 2-Chloro-5-chloromethylpyridine | Neonicotinoid Precursor | Imidacloprid, Acetamiprid, Thiacloprid |

| 2-CTP | 2-Chloro-6-(trichloromethyl)pyridine | Nitrification Inhibitor | Nitrapyrin |

| TFMPs | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicide Intermediate | Fluazifop-butyl, Haloxyfop |

| Picloram Precursors | 4-Amino-3,5,6-trichloropicolinic acid | Auxin Mimic | Picloram, Aminopyralid |

The 2-Chloro-5-methylpyridine (CCMP) Scaffold

CCMP is arguably the most commercially significant intermediate in this class, serving as the "anchor" for the chloropyridinyl moiety found in major neonicotinoids.

Synthetic Pathways

Two primary industrial routes exist, each with distinct advantages regarding regioselectivity and waste management.

Route A: Direct Chlorination of 3-Methylpyridine (Beta-Picoline)

This route involves the radical halogenation of the methyl side chain followed by or concurrent with electrophilic aromatic substitution.

-

Challenge: Controlling regioselectivity. The pyridine ring is electron-deficient, making electrophilic attack difficult without activation (e.g., N-oxide formation) or harsh conditions.[3]

-

Solution: Use of coupling catalysts or specific solvents (e.g., water or chlorinated benzenes) to direct chlorination to the 2-position while preventing over-chlorination of the methyl group.

Route B: Cyclization of Acyclic Precursors (The "Ring-Closure" Method)

-

Mechanism: Reaction of propionaldehyde with morpholine to form an enamine, followed by cyclization with acrylonitrile or similar electrophiles.

-

Advantage: Higher regioselectivity for the 2,5-substitution pattern, avoiding the separation of isomers common in direct chlorination.

Workflow Visualization: Imidacloprid Synthesis

The following diagram illustrates the critical role of CCMP in the convergent synthesis of Imidacloprid.

Figure 1: Convergent synthesis of Imidacloprid highlighting CCMP as the pivotal electrophile.[4][5]

Polychlorinated Picolines: Herbicidal Auxin Mimics

Polychlorinated derivatives, such as those leading to Picloram, require exhaustive ring chlorination. This process fundamentally differs from CCMP synthesis as it targets the aromatic core rather than the alkyl side chain.

Mechanism of Exhaustive Chlorination

-

Substrate: Picolinic acid or 2-methylpyridine.

-

Conditions: High-temperature chlorination (

) often utilizing Lewis acid catalysts like Ferric Chloride ( -

Regiochemistry: The nitrogen atom directs initial chlorination to the alpha positions (2,6), but high temperatures and radical conditions are needed to force substitution at the beta (3,5) positions due to ring deactivation.

Protocol: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin Intermediate)

This protocol describes a vapor-phase approach, preferred industrially for its efficiency in handling high-boiling chlorinated byproducts.

Safety Warning: This reaction involves high temperatures and chlorine gas. All operations must be performed in a specialized vapor-phase reactor within a fume hood.

Reagents:

-

2-Methylpyridine (2-Picoline)

-

Chlorine gas (

, anhydrous) -

Carbon Tetrachloride (

) or Nitrogen ( -

Catalyst: Activated Carbon impregnated with

or

Step-by-Step Methodology:

-

Catalyst Preparation: Impregnate activated carbon with 5% w/w

. Dry at 150°C under -

Vaporization: Pre-heat the reactor to 280–300°C. Vaporize 2-picoline and mix with

carrier gas. -

Reaction: Introduce

gas and the vaporized picoline stream simultaneously into the reactor.-

Molar Ratio: Maintain a

:Picoline ratio of roughly 3.5:1 to 4:1 to ensure trichloromethylation. -

Residence Time: 2–5 seconds.

-

-

Quenching: Direct the reactor effluent into a cooled scrubber system (

) containing a solvent like monochlorobenzene. -

Purification: Fractional distillation is required to separate the target 2-chloro-6-(trichloromethyl)pyridine from under-chlorinated byproducts (e.g., 2-chloro-6-dichloromethylpyridine).

Validation Check:

-

GC-MS Analysis: Monitor the peak area ratio of the trichloromethyl product vs. the dichloromethyl impurity. A fully optimized process should yield >90% conversion to the trichloromethyl species.

Trifluoromethylpyridines (TFMPs): The Fluorine Shift

Modern agrochemistry is shifting towards fluorinated analogs due to the high metabolic stability of the C-F bond. TFMPs are typically synthesized via Halogen-Exchange (Halex) reactions starting from their chlorinated counterparts.

Figure 2: Synthesis of TFMPs via Halex reaction. Note the selectivity required to fluorinate the alkyl group without displacing ring chlorines.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry / PMC. Link

-

Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid. University of Hertfordshire PPDB. Link

-

Synthesis method of 2-chloro-5-chloromethylpyridine. Patent CN102603628A / SciSpace. Link

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Link

-

Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320A1. Link

-

2-Chloro-6-(trichloromethyl)pyridine Production Cost Analysis. IMARC Group. Link

Sources

- 1. Chlorinated and Fluorinated Derivatives of Methylpyridine [huimengchem.cn]

- 2. nbinno.com [nbinno.com]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]